
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-thiol (5-FPT) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in various fields. 5-FPT is an organosulfur compound that is composed of a five-membered ring containing a nitrogen and sulfur atom. It is a versatile compound that has been used in a wide range of applications, including synthesis, molecular biology, drug discovery, and drug delivery.
Wissenschaftliche Forschungsanwendungen
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications, including molecular biology, drug discovery, and drug delivery. In molecular biology, this compound has been used as a probe for studying protein-protein interactions. It has also been used as a substrate for various enzymes, such as proteases and kinases. In drug discovery, this compound has been used to screen for inhibitors of various target proteins. In drug delivery, this compound has been used to deliver drugs across cell membranes.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subject to further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
It’s suggested that the compound might have antimicrobial properties
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to interact with target proteins. This makes it an ideal tool for studying protein-protein interactions and for screening for inhibitors of target proteins. The main limitation of this compound is its instability in solutions, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol. One potential application is in drug delivery, where it could be used to deliver drugs across cell membranes. Another potential application is in the development of novel inhibitors of target proteins. Additionally, it could be used in the development of novel cancer treatments. Finally, it could be used to study the mechanism of action of various enzymes and proteins.
Synthesemethoden
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods, such as the reaction of 3-fluorophenyl isothiocyanate with sodium azide in the presence of a base, followed by hydrolysis of the resulting product. Another method involves the reaction of 3-fluorophenyl isothiocyanate with an alkyl azide in the presence of a base, followed by hydrolysis of the resulting product. The most common method of synthesis is the reaction of 3-fluorophenyl isothiocyanate with potassium azide in the presence of a base, followed by hydrolysis of the resulting product. This method produces a pure sample of this compound in high yields.
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONTSBVCLDDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=S)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

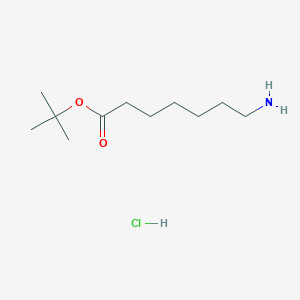

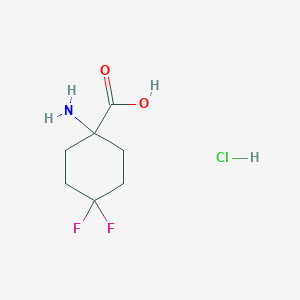
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)
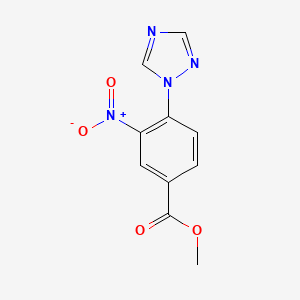
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
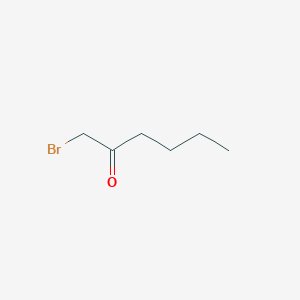
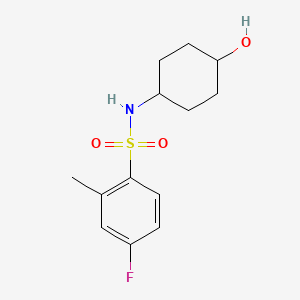
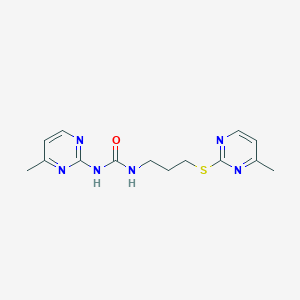

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)

![3-Methoxy-N-methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2391869.png)